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Compound of Interest

Compound Name: AN-019

Cat. No.: B1667274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AN-019, also known as NRC-AN-019, is a novel small molecule inhibitor with demonstrated

anti-tumor activity. This technical guide provides a comprehensive overview of the discovery,

synthesis, and preclinical evaluation of AN-019, with a focus on its mechanism of action as a

potent inhibitor of Bcr-Abl and Epidermal Growth Factor Receptor (EGFR) kinases. The

information presented herein is compiled from key preclinical studies and is intended to serve

as a resource for researchers in oncology and drug development.

Chemical Properties
AN-019 is a phenyl amino pyrimidine derivative with the following chemical characteristics:

Property Value

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-

yl)amino]phenyl]-3,5-

bis(trifluoromethyl)benzamide

Molecular Formula C25H17F6N5O

Molecular Weight 517.43 g/mol

CAS Number 879507-25-2
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Synthesis of AN-019
The synthesis of AN-019 is a multi-step process involving the formation of a key phenyl amino

pyrimidine intermediate followed by an amidation reaction.

Experimental Protocol: Synthesis of AN-019
A detailed, step-by-step synthesis protocol is outlined below, based on the methods described

in the primary literature.[1]

Step 1: Synthesis of the Phenyl Amino Pyrimidine Intermediate

Bromination: 2-Amino-4-methylpyridine is treated with N-bromosuccinimide (NBS) in the

presence of a radical initiator such as dibenzoyl peroxide to yield 2-amino-3-bromo-4-

methylpyridine.

Suzuki Coupling: The resulting brominated pyridine is coupled with 3-pyridinylboronic acid in

the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a

suitable solvent system (e.g., toluene/ethanol/water) to form 2-amino-4-methyl-3-(pyridin-3-

yl)pyrimidine.

Guanidinylation: The amino pyrimidine is then reacted with guanidine hydrochloride in the

presence of a strong base to yield the corresponding guanidinylpyrimidine derivative.

Cyclization: The intermediate is cyclized by heating with a suitable reagent to form the 2-

amino-4-(pyridin-3-yl)pyrimidine core.

Nitration and Reduction: The pyrimidine core is nitrated and subsequently reduced to

introduce an amino group at the desired position on the phenyl ring, yielding the final phenyl

amino pyrimidine intermediate.

Step 2: Amidation to Yield AN-019

The phenyl amino pyrimidine intermediate is reacted with 3,5-bis(trifluoromethyl)benzoyl

chloride in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent

like chloroform.

The reaction mixture is stirred at room temperature until completion.
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The crude product is purified by column chromatography to yield AN-019 as a pure solid.

Biological Activity and Mechanism of Action
AN-019 exhibits potent inhibitory activity against both Bcr-Abl and EGFR kinases, making it a

promising candidate for the treatment of chronic myeloid leukemia (CML) and solid tumors

overexpressing EGFR, such as certain types of breast cancer.[1][2]

Inhibition of EGFR Signaling Pathway
AN-019 acts as a tyrosine kinase inhibitor (TKI) by binding to the ATP-binding site of the EGFR,

thereby preventing its autophosphorylation and the subsequent activation of downstream

signaling pathways. This inhibition leads to the suppression of cell proliferation, angiogenesis,

and the induction of apoptosis.
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EGFR Signaling Pathway Inhibition by AN-019
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Preclinical Data
In Vitro Anti-Proliferative Activity
The anti-proliferative effects of AN-019 were evaluated against various cancer cell lines using

the MTT assay.[2]

Cell Line Cancer Type AN-019 IC50 (µM) Lapatinib IC50 (µM)

K562
Chronic Myeloid

Leukemia
Data not available Data not available

MDAMB231
Breast Cancer

(EGFR-positive)
~10 ~25

BT474

Breast Cancer (HER2-

positive, EGFR-

overexpressing)

~5 >50

Note: IC50 values are approximated from graphical data presented in the source publication.

Experimental Protocol: MTT Assay for Cell Proliferation
Cancer cells (K562, MDAMB231, or BT474) are seeded in 96-well plates at a density of

5,000 cells per well and allowed to adhere overnight.

The cells are then treated with various concentrations of AN-019 or the comparator drug,

Lapatinib, for 72 hours.

After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well and incubated for 4 hours to allow for the formation of

formazan crystals.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at 570 nm using a microplate reader.

The percentage of cell viability is calculated relative to untreated control cells, and IC50

values are determined.
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Induction of Apoptosis
AN-019 has been shown to induce apoptosis in breast cancer cells in a dose-dependent

manner.[2]

Cell Line Treatment
% of Cells in Sub-G0/G1
Phase (Apoptosis)

MDAMB231 Control <5%

AN-019 (10 µM) ~20%

AN-019 (20 µM) ~40%

BT474 Control <5%

AN-019 (5 µM) ~25%

AN-019 (10 µM) ~50%

Note: Percentages are approximated from graphical data presented in the source publication.

Experimental Protocol: FACS Analysis for Apoptosis
MDAMB231 or BT474 cells are treated with varying concentrations of AN-019 for 48 hours.

Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol.

The fixed cells are then treated with RNase A and stained with propidium iodide (PI).

The DNA content of the cells is analyzed by flow cytometry (FACS).

The percentage of cells in the sub-G0/G1 phase, indicative of apoptosis, is quantified.

In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor activity of AN-019 was evaluated in a BT474 breast cancer xenograft

model in SCID mice.[2]
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Treatment Group Dose
Tumor Volume Reduction
(%)

Control Vehicle 0%

Lapatinib 50 mg/kg ~40%

AN-019 25 mg/kg ~60%

AN-019 50 mg/kg ~80%

Note: Tumor volume reduction percentages are approximated from graphical data presented in

the source publication.

Experimental Protocol: In Vivo Tumor Xenograft Study
Female SCID mice are subcutaneously implanted with BT474 human breast cancer cells.

Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into

treatment and control groups.

AN-019, Lapatinib, or a vehicle control is administered orally or intraperitoneally on a

predetermined schedule (e.g., daily for 21 days).

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, the tumors are excised, weighed, and may be used for further

analysis (e.g., immunohistochemistry for p-EGFR).

Key Experimental Workflows
The following diagrams illustrate the workflows for key experiments used in the preclinical

evaluation of AN-019.
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Conclusion
AN-019 is a promising dual inhibitor of Bcr-Abl and EGFR kinases with significant anti-tumor

activity demonstrated in preclinical models of chronic myeloid leukemia and breast cancer. Its

mechanism of action involves the direct inhibition of EGFR phosphorylation, leading to the

suppression of key downstream signaling pathways that control cell proliferation and survival.

The in vitro and in vivo data suggest that AN-019 has a superior efficacy profile compared to

the established drug Lapatinib in EGFR-overexpressing breast cancer models. Further

investigation into the clinical potential of AN-019 is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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